7-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a compound that combines the structural features of benzotriazole and purine Benzotriazole is known for its versatility in synthetic chemistry, while purine is a fundamental component of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of a benzotriazole derivative with a purine derivative under specific conditions. One common method involves the use of N,N-bis[(benzotriazol-1-yl)methyl]amines, which are treated with allyltrimethylsilanes to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole moiety, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
7-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of corrosion inhibitors, UV filters, and materials for solar cells.
Mechanism of Action
The mechanism of action of 7-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound’s benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity . This makes it a potent candidate for drug development and other therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrabromo-1H-1,2,3-benzotriazole: Known for its CK2 inhibitory activity.
4,5,6,7-tetrabromo-1H-benzimidazole: Another CK2 inhibitor with similar structural features.
4,5,6,7-tetrabromo-1H-benzimidazole-2-N,N-dimethylamine: Exhibits similar biological activities.
Uniqueness
7-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combined benzotriazole and purine structure, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H13N7O2 |
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Molecular Weight |
311.30 g/mol |
IUPAC Name |
7-(benzotriazol-1-ylmethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H13N7O2/c1-18-12-11(13(22)19(2)14(18)23)20(7-15-12)8-21-10-6-4-3-5-9(10)16-17-21/h3-7H,8H2,1-2H3 |
InChI Key |
XULJFYHASXBAFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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